molecular formula C10H23NO B2389647 2-(Diisobutylamino)ethanol CAS No. 4535-66-4

2-(Diisobutylamino)ethanol

Cat. No.: B2389647
CAS No.: 4535-66-4
M. Wt: 173.3
InChI Key: UJCCSVVTAYOWLL-UHFFFAOYSA-N
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Description

2-(Diisobutylamino)ethanol is a tertiary amine . It may be used as a coreactant to enhance the electrochemiluminescence (ECL) of tris (2,2′-bipyridyl)ruthenium (II) [Ru (bpy) 32+ ], employed in the ECL immunoassays and DNA probe assays .


Synthesis Analysis

Ethanol can be produced either by fermentation or by catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .


Molecular Structure Analysis

The molecular structure of this compound contains total 34 bond(s); 11 non-H bond(s), 6 rotatable bond(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) . It contains total 35 atom(s); 23 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) .


Chemical Reactions Analysis

This compound is an aminoalcohol. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .


Physical and Chemical Properties Analysis

Ethanol is a clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is used often as a topical disinfectant .

Scientific Research Applications

Electrochemiluminescence in Analytical Chemistry

2-(Diisobutylamino)ethanol (DBAE) has been found to be a highly efficient co-reactant in the electrochemiluminescence (ECL) of Ru(bpy)32+ systems. This makes it a valuable component in analytical chemistry applications, particularly for the sensitive detection of various substances. For instance, dopamine can inhibit the ECL of a Ru(bpy)32+/DBAE system, enabling the detection of dopamine in concentrations as low as 4.0 × 10^−11 M (Xue et al., 2009). Similarly, the ECL of Ru(phen)32+/DBAE has been investigated, showing a significant enhancement in ECL emission intensity compared to other systems (Parveen et al., 2013).

Glucose Oxidase Assay Development

DBAE's strong anodic electrochemiluminescence with dissolved oxygen has been observed and utilized in developing an oxygen-responsive ECL system for glucose oxidase assays. This application highlights the potential of DBAE in biosensing technologies (Kargbo et al., 2014).

Lipid Extraction from Microalgae

In the field of biofuels and lipid extraction, DBAE has been tested as a switchable solvent for extracting lipids from wet algae. This research demonstrates the potential of DBAE in the efficient and environmentally friendly extraction of bioactive compounds from algae (Yin, 2015).

CO2 Absorption Studies

The neat secondary amine, including compounds similar to DBAE, has been studied for its reaction with CO2, yielding liquid carbonated species. This indicates the potential use of DBAE-like compounds in CO2 capture processes (Barzagli et al., 2016).

Mechanism of Action

While the exact mechanism of action for 2-(Diisobutylamino)ethanol is not specified, it’s known that ethanol acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Safety and Hazards

Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

With the dwindling oil prices around the world and the realization that the world’s oil supply is limited, the quest for alternative fuels began and researchers along with policy makers initiated economical ways to produce ethanol, preferably from bioresources .

Properties

IUPAC Name

2-[bis(2-methylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-9(2)7-11(5-6-12)8-10(3)4/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCSVVTAYOWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871086
Record name 2-(Diisobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-66-4
Record name 2-(Diisobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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